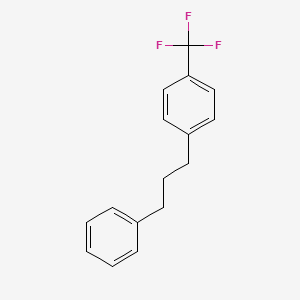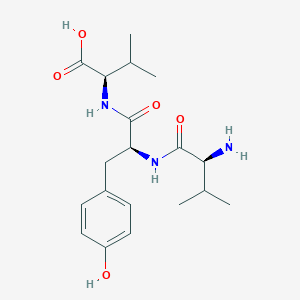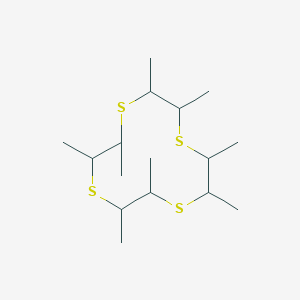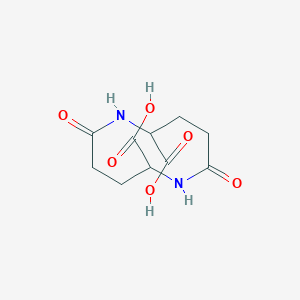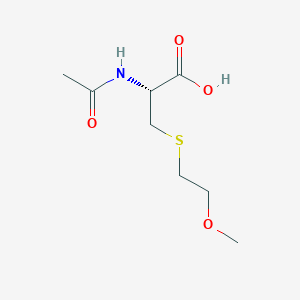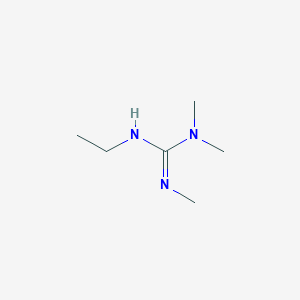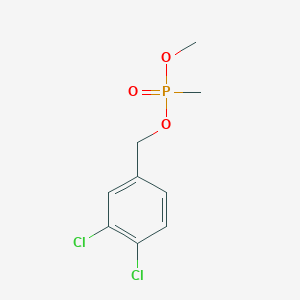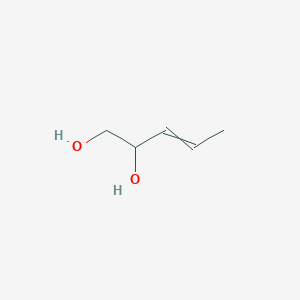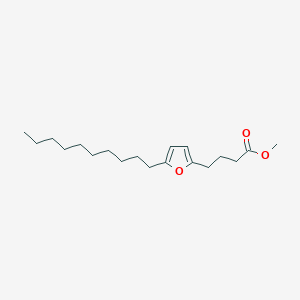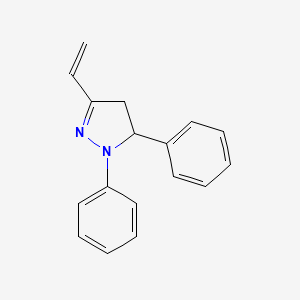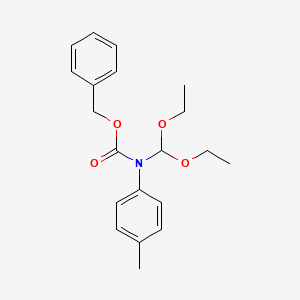
Cyclohexyl(tetraethyl)pentaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(tetraethyl)pentaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by a cyclohexyl group attached to a pentaphospholane ring, which is further substituted with four ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(tetraethyl)pentaphospholane typically involves the reaction of cyclohexylphosphine with tetraethylphosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the pentaphospholane ring, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. The final product is typically obtained through a series of purification steps, including filtration, distillation, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(tetraethyl)pentaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles; reactions are carried out in the presence of catalysts or under specific temperature and pressure conditions
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Substituted phospholane derivatives
Applications De Recherche Scientifique
Cyclohexyl(tetraethyl)pentaphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Cyclohexyl(tetraethyl)pentaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular membranes, affecting their stability and function. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylphosphine: Similar in structure but lacks the pentaphospholane ring.
Tetraethylphosphorus trichloride: A precursor in the synthesis of Cyclohexyl(tetraethyl)pentaphospholane.
Phosphine oxides: Products of the oxidation of this compound .
Uniqueness
This compound is unique due to its pentaphospholane ring structure, which imparts distinct chemical and physical properties. This structural feature allows it to form stable complexes with metals and participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
63830-62-6 |
|---|---|
Formule moléculaire |
C14H31P5 |
Poids moléculaire |
354.26 g/mol |
Nom IUPAC |
1-cyclohexyl-2,3,4,5-tetraethylpentaphospholane |
InChI |
InChI=1S/C14H31P5/c1-5-15-16(6-2)18(8-4)19(17(15)7-3)14-12-10-9-11-13-14/h14H,5-13H2,1-4H3 |
Clé InChI |
PVWHHYDZJWEOBM-UHFFFAOYSA-N |
SMILES canonique |
CCP1P(P(P(P1CC)C2CCCCC2)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


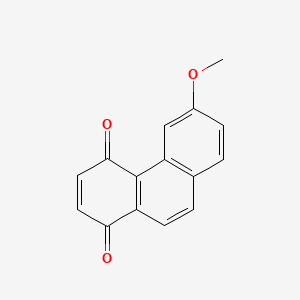
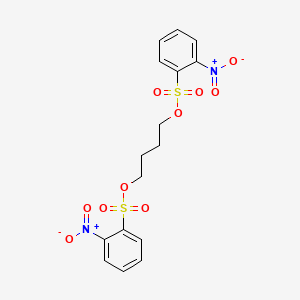
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
